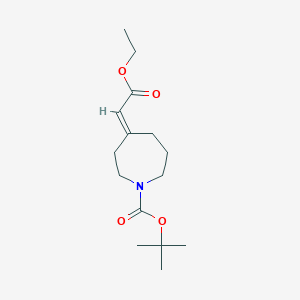

(E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate

Description

(E)-tert-Butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate (CAS: 2787522-64-7) is a seven-membered azepane ring derivative featuring a tert-butyl carbamate group and an α,β-unsaturated ethyl ester moiety. The E-configuration of the ethylidene group confers distinct stereoelectronic properties, influencing reactivity and intermolecular interactions . This compound is utilized in medicinal chemistry as a Michael acceptor scaffold for developing enzyme inhibitors, leveraging its conformational flexibility and electrophilic β-carbon . Key properties include a molecular weight of 283.36 g/mol, storage requirements (2–8°C, dry), and moderate synthetic yields (76% in one protocol) .

Properties

IUPAC Name |

tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-5-19-13(17)11-12-7-6-9-16(10-8-12)14(18)20-15(2,3)4/h11H,5-10H2,1-4H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIXIYCYGVQYQI-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal laboratory synthesis involves a multi-step reaction starting from azepane derivatives, tert-butyl chloroformate, and ethyl acetoacetate. The key steps include:

Formation of the Azepane Carbamate Intermediate: Azepane reacts with tert-butyl chloroformate under basic conditions, typically using triethylamine as the base. This step introduces the tert-butyl carbamate protecting group onto the nitrogen atom of the azepane ring.

Introduction of the Ethoxy-oxoethylidene Moiety: The carbamate intermediate is then reacted with ethyl acetoacetate or related α,β-unsaturated esters to install the ethoxy-2-oxoethylidene substituent at the 4-position of the azepane ring.

Reaction Conditions: The reactions are generally conducted at room temperature with stirring for several hours. The use of triethylamine facilitates deprotonation and promotes nucleophilic attack. Solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) are commonly employed.

Purification: After the reaction, the crude product is purified by column chromatography using petroleum ether and ethyl acetate mixtures as eluents to isolate the pure (E)-configured product.

This method yields the product with moderate to good yields (typically around 76-81%) and high stereoselectivity for the E-isomer.

Industrial Production Considerations

While detailed industrial protocols are scarce, the scale-up of this synthesis follows the laboratory route with optimization for:

Reaction Parameters: Temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Continuous Flow Reactors: To improve efficiency and scalability, continuous flow technology may be applied, allowing better control of reaction conditions and safer handling of reagents.

Solvent Recovery: Solvents such as THF are recovered by fractional distillation and reused to reduce costs and environmental impact.

Purification: Large-scale chromatographic techniques or crystallization methods are adapted to isolate the product efficiently.

Analytical Data and Characterization

The synthesized compound is characterized by:

| Parameter | Data/Method |

|---|---|

| Molecular Formula | C15H25NO4 |

| Molecular Weight | 283.36 g/mol |

| Melting Point | Determined by digital melting point apparatus |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS, LCMS-IT-TOF) |

| Infrared Spectroscopy | IR spectra recorded on KBr plates or liquid films |

| Nuclear Magnetic Resonance (NMR) | Used for structural confirmation and purity assessment |

| Chromatography | Silica gel column chromatography with petroleum ether/ethyl acetate eluent |

These analyses confirm the structure, purity, and stereochemistry of the compound after synthesis.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Azepane + tert-butyl chloroformate | Triethylamine, room temp, THF or MeCN, several hours | Carbamate formation | ~80 |

| Carbamate intermediate + ethyl acetoacetate | Triethylamine, room temp, stirring, inert atmosphere | Formation of ethoxy-2-oxoethylidene substituent | 76-81 |

| Purification | Silica gel chromatography, petroleum ether/ethyl acetate | Isolate pure E-isomer | - |

Research Findings and Optimization

Solvent Effects: Use of mixed solvents like 1,4-dioxane/MeCN (1:1) has been shown to improve yields in related carbamate syntheses, suggesting solvent polarity influences reaction efficiency.

Base Selection: Triethylamine is preferred for its mildness and efficiency in deprotonation without causing side reactions.

Temperature: Room temperature conditions are sufficient, avoiding thermal decomposition or isomerization.

Purification: Column chromatography remains the standard, but alternative methods such as recrystallization could be explored for scale-up.

Stereoselectivity: The E-configuration is favored under these conditions, critical for the compound's biological activity and further synthetic utility.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted azepane derivatives .

Scientific Research Applications

(E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Key Compounds

| Compound Name (CAS) | Ring Size | Substituents | Configuration | Molecular Weight (g/mol) | Purity (%) |

|---|---|---|---|---|---|

| (E)-tert-Butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate (2787522-64-7) | 7-membered | Ethyl ester, tert-butyl carbamate | E | 283.36 | 95 |

| tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1002355-96-5) | 4-membered | Ethyl ester, tert-butyl carbamate | E/Z | 241.28 | 96 |

| (E)-tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate (1395498-37-9) | 6-membered | Ethyl ester, tert-butyl carbamate, ketone | E | 297.32 | 95 |

| (Z)-tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate (1422462-67-6) | 6-membered | Ethyl ester, tert-butyl carbamate, ketone | Z | 297.32 | 95 |

Key Observations :

- Ring Size : Azetidine (4-membered) derivatives exhibit higher ring strain, enhancing reactivity but reducing stability compared to azepane (7-membered) or piperidine (6-membered) analogs .

- Configuration : E/Z isomerism alters spatial arrangement, affecting intermolecular interactions and biological activity. For example, the E-configuration in the target compound optimizes electrophilicity for Michael addition reactions .

Physicochemical Properties

Analysis :

- Melting Points : Larger rings (azepane vs. pyrrolidine) exhibit higher melting points due to increased van der Waals interactions .

- Synthetic Yields : Azetidine and azepane derivatives generally have lower yields (43–76%) compared to pyrrolidine analogs (74.2%), likely due to ring strain or purification challenges .

Biological Activity

(E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate (CAS No. 2787522-64-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula for this compound is , with a molecular weight of 283.36 g/mol. The compound features a tert-butyl group, an azepane ring, and an ethoxy-oxoethylidene moiety, which contribute to its biological activity.

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Antimicrobial Activity : Compounds in the azepane class have shown potential against various bacterial strains.

- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes such as tyrosinase, which plays a role in melanin production.

Antimicrobial Activity

A study evaluated the antimicrobial effects of related compounds and suggested that modifications in the azepane structure could enhance activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship is critical in determining potency.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| Compound A | 5 | Staphylococcus aureus |

| Compound B | 10 | Escherichia coli |

| This compound | TBD | TBD |

Inhibition Studies

Inhibition studies on tyrosinase were conducted using various concentrations of this compound. The results indicated a concentration-dependent inhibition pattern similar to known inhibitors like kojic acid.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

Case Studies

-

Case Study on Tyrosinase Inhibition :

A recent study assessed the effects of this compound on B16F10 melanoma cells. The compound demonstrated significant inhibition of cellular tyrosinase activity, suggesting potential applications in skin whitening formulations.- Findings : The compound showed no cytotoxicity at concentrations up to 20 µM after 72 hours, indicating safety for potential cosmetic use.

-

Case Study on Antimicrobial Properties :

Another investigation into the antimicrobial properties of structurally similar azepanes revealed that modifications to the ethoxy group can enhance activity against specific pathogens.- Findings : Compounds with longer alkyl chains exhibited increased efficacy against resistant bacterial strains.

Q & A

Q. What analytical challenges arise in distinguishing stereoisomers or rotamers of this compound?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak columns with hexane/isopropanol mobile phases to resolve enantiomers .

- Dynamic NMR : Monitor rotamer populations by variable-temperature H NMR .

- VCD spectroscopy : Vibrational circular dichroism to assign absolute configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.